molecular formula C7H5N3O B12942830 Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde

Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde

Cat. No.: B12942830
M. Wt: 147.13 g/mol
InChI Key: KBJMEQHWJFGICZ-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has garnered significant interest due to its diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrole ring fused with a triazine ring, making it a versatile scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired triazine compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. A notable method includes the use of pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach. This process not only utilizes readily available starting materials but also ensures a high overall yield . The reaction conditions are optimized to control impurities and ensure the safety of large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute on the triazine ring.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate receptor functions by interacting with receptor proteins, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which shares the same core structure but lacks the aldehyde group.

    Pyrrolo[1,2-d][1,2,4]triazine: A similar heterocyclic compound with a different fusion pattern of the rings.

    Thiazole-substituted pyrrolo[1,2-d][1,2,4]triazine: Another derivative with a thiazole ring substitution.

Uniqueness

Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This functional group enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde

InChI

InChI=1S/C7H5N3O/c11-4-6-1-7-2-8-5-9-10(7)3-6/h1-5H

InChI Key

KBJMEQHWJFGICZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NN2C=C1C=O

Origin of Product

United States

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